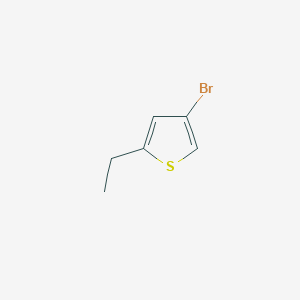

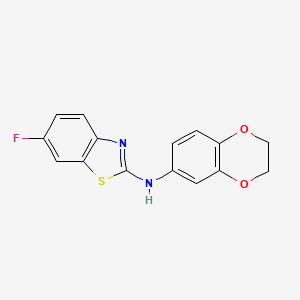

![molecular formula C22H24N2O3S2 B2961014 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide CAS No. 865175-70-8](/img/structure/B2961014.png)

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide is a useful research compound. Its molecular formula is C22H24N2O3S2 and its molecular weight is 428.57. The purity is usually 95%.

BenchChem offers high-quality (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

This compound has shown potential in the field of anticancer research . Methylsulfonyl benzothiazole derivatives, like the one you’ve mentioned, have been studied for their anticancer properties. They are found to exhibit substantial affinity towards estrogen receptors (ERα), which play a significant role in the growth of certain types of cancer cells . The modulation of these receptors can lead to the development of selective and effective therapy protocols.

Estrogen Receptor Modulation

The methylsulfonyl group in the compound is significant for its potential estrogen receptor modulatory actions . This is particularly relevant in the development of therapeutic candidates for diseases where estrogen plays a crucial role, such as breast cancer . By influencing the activity of estrogen receptors, researchers can explore treatments that target specific pathways involved in disease progression.

Molecular Docking Studies

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The compound’s structure allows it to be used in molecular docking studies to understand its interaction with various biological targets, such as enzymes or receptors . This can help in the design of new drugs with improved efficacy and reduced side effects.

Synthesis of Benzothiazole Derivatives

Benzothiazole derivatives are important in medicinal chemistry due to their diverse biological activities. The compound can be used as a precursor in the synthesis of novel benzothiazole derivatives . These derivatives can then be evaluated for various biological activities, leading to the discovery of new therapeutic agents .

Organophotocatalysis

The allyl and methylsulfonyl groups present in the compound make it a candidate for organophotocatalytic reactions . These reactions are important for synthesizing functionalized molecules through radical processes, which can be further used in drug development and materials science .

ADME Profiling

ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is crucial in drug development to understand the pharmacokinetics of a compound. The structural features of this compound, particularly the methylsulfonyl group, make it suitable for ADME studies to evaluate its potential as a drug candidate .

properties

IUPAC Name |

4-tert-butyl-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S2/c1-6-13-24-18-12-11-17(29(5,26)27)14-19(18)28-21(24)23-20(25)15-7-9-16(10-8-15)22(2,3)4/h6-12,14H,1,13H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVACJHBOVZQPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

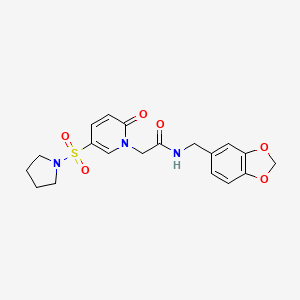

![1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one](/img/no-structure.png)

![3-(2-Fluorophenyl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2960937.png)

![2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol](/img/structure/B2960941.png)

![Methyl 2-[6-chloro-2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2960943.png)

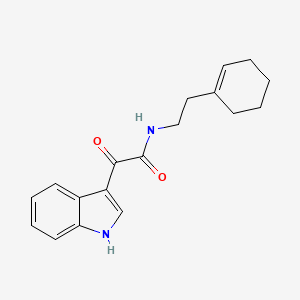

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2960944.png)

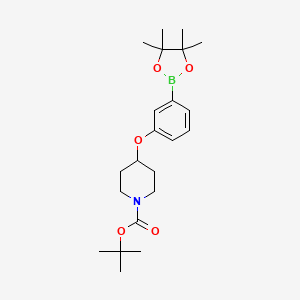

![6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2960949.png)